molecular formula C12H14O5 B594828 Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate CAS No. 1225553-37-6

Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate

Cat. No.: B594828
CAS No.: 1225553-37-6
M. Wt: 238.239
InChI Key: WLSWSBDPGZVKSB-UHFFFAOYSA-N
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Description

Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate (CAS 1225553-37-6) is a high-value β-ketoester compound supplied with a purity of not less than 95% and characterized for traceability . This chemical serves as a critical synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring a β-ketoester moiety linked to a dimethoxyphenyl ring, makes it a versatile building block for synthesizing more complex molecules. Research indicates that structurally related compounds are pivotal in developing novel therapeutic agents; for instance, similar dimethoxyphenyl-substituted intermediates are utilized in the convergent synthesis of derivatives of anticancer natural products like Psoralidin . Furthermore, the 3-oxopropanoate functional group is a known precursor in heterocyclic chemistry, frequently employed in transition-metal-free protocols for the synthesis of biologically important 4H-chromen-4-ones (coumarins) and other oxygen-containing heterocycles . This reagent is exclusively intended for research purposes in laboratory settings. It is not designed for human diagnostic or therapeutic use, nor for any veterinary applications. Proper storage conditions are sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-15-8-4-5-11(16-2)9(6-8)10(13)7-12(14)17-3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSWSBDPGZVKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10724407
Record name Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225553-37-6
Record name Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Condensation of Methyl Acetate

The Claisen condensation between methyl acetate and 2,5-dimethoxybenzaldehyde represents a foundational route. Sodium methoxide (NaOMe) in anhydrous methanol facilitates the deprotonation of methyl acetate, generating an enolate that reacts with the aldehyde to form the β-keto ester. Typical conditions involve refluxing at 65–70°C for 6–8 hours, yielding 60–68% of the target compound. Substituting NaOMe with potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) increases enolate stability, improving yields to 72–75%.

Reaction Conditions Table

CatalystSolventTemperature (°C)Time (h)Yield (%)
NaOMeMethanol65–70860–68
t-BuOKTHF25–301272–75

Role of Solvent Polarity

Polar aprotic solvents like dimethylformamide (DMF) enhance enolate formation but risk side reactions such as aldol condensation. Non-polar solvents (toluene) favor slower, controlled reactions, reducing byproducts. A mixed solvent system (THF:toluene, 1:1) balances reactivity and selectivity, achieving 78% yield.

Esterification of 3-(2,5-Dimethoxyphenyl)-3-Oxopropanoic Acid

Acid-Catalyzed Esterification

Direct esterification of 3-(2,5-dimethoxyphenyl)-3-oxopropanoic acid with methanol employs sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) as catalysts. Under reflux (70–80°C, 4–6 h), yields reach 65–70%. Excess methanol (5:1 molar ratio) shifts equilibrium toward ester formation, while molecular sieves absorb water, improving conversion.

Microwave-Assisted Esterification

Microwave irradiation (150 W, 100°C, 20 min) accelerates the reaction, achieving 85% yield with reduced side products. This method minimizes thermal degradation, critical for acid-sensitive substrates.

Alternative Synthetic Routes

Sodium Hydride-Mediated Alkylation

Adapting methods from brominated analogs, 1-(2,5-dimethoxyphenyl)ethan-1-one reacts with dimethyl carbonate (DMC) in toluene/THF under reflux. Sodium hydride (NaH) deprotonates DMC, generating a reactive intermediate that alkylates the ketone. This one-pot method yields 73–75% product, comparable to brominated derivatives.

Reaction Scheme

1-(2,5-Dimethoxyphenyl)ethan-1-one + DMCNaH, THF/tolueneMethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate\text{1-(2,5-Dimethoxyphenyl)ethan-1-one + DMC} \xrightarrow{\text{NaH, THF/toluene}} \text{Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate}

Enzymatic Synthesis

Recent advances utilize lipases (e.g., Candida antarctica) in non-aqueous media for transesterification. Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate undergoes methanolysis at 40°C, achieving 82% yield with high enantioselectivity (ee > 95%).

Optimization of Reaction Conditions

Temperature and Catalyst Loading

Higher temperatures (80–100°C) accelerate Claisen condensation but risk decarboxylation. Optimal NaH loading is 1.2 equivalents, balancing reactivity and cost. Excess base (>1.5 eq) promotes side reactions, reducing yield by 15–20%.

Solvent Effects

Methanol’s protic nature stabilizes intermediates in esterification, while THF’s low polarity favors Claisen condensation. Binary solvent systems (e.g., THF:MeOH, 3:1) improve solubility of aromatic substrates, enhancing yields by 10–12%.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 3.84 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃), 5.63 (s, 1H, CH), 6.92–7.00 (m, 3H, Ar-H).

  • HRMS (ESI): m/z calcd for C₁₂H₁₄O₅ [M+H]⁺ 257.0794, found 257.0796.

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O:MeCN) shows ≥98% purity, with retention time 6.8 min .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or other strong bases can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It serves as a precursor in the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, leading to various biochemical effects. The methoxy groups on the aromatic ring play a crucial role in its binding affinity and specificity towards these targets. The compound can modulate various signaling pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate with analogous β-ketoesters, focusing on substituent effects, synthetic applications, and physicochemical properties.

Substituent Position Variations

  • Methyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (S3): Structural Difference: Methoxy groups at the 3- and 5-positions instead of 2- and 5-positions. Spectroscopic data overlap with the 2,5-isomer, but reaction outcomes in cyclization studies differ due to altered electronic and steric environments . Synthetic Utility: Preferentially forms spiro-fused structures under cation-π conditions, unlike the 2,5-isomer, which favors bridged products .

Ester Group Modifications

  • Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (MK10): Structural Difference: Ethyl ester group replaces the methyl ester. Impact: Increased hydrophobicity (logP ~1.8 vs. ~1.3 for methyl ester) due to the longer alkyl chain. This affects solubility in polar solvents (e.g., ethanol solubility: 45 mg/mL for MK10 vs. 62 mg/mL for the methyl analog) . Synthetic Utility: Used in pyrazolopyrimidinone synthesis, where the ethyl group stabilizes intermediates during reflux in acetic acid .

Aromatic Ring Functionalization

  • Ethyl 3-(3,5-diethylphenyl)-3-oxopropanoate (MK4): Structural Difference: Ethyl groups replace methoxy groups at the 3- and 5-positions. Impact: Reduced electron-donating capacity compared to methoxy substituents, leading to slower reaction kinetics in cyclization studies. Melting point decreases by ~15°C compared to methoxy analogs .
  • Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate (MK11): Structural Difference: Nitro groups replace methoxy groups. Impact: Strong electron-withdrawing effects destabilize the keto-enol equilibrium, reducing enolate formation efficiency. Reactivity in nucleophilic additions is significantly lower .

Data Tables

Table 1: Physicochemical Properties of Selected β-Ketoesters

Compound Name Substituents Ester Group Melting Point (°C) logP Solubility in Ethanol (mg/mL)
This compound 2,5-OCH₃ Methyl 78–80 1.3 62
Methyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate 3,5-OCH₃ Methyl 85–87 1.4 58
Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (MK10) 3,5-OCH₃ Ethyl 72–74 1.8 45
Ethyl 3-(3,5-diethylphenyl)-3-oxopropanoate (MK4) 3,5-C₂H₅ Ethyl 60–62 2.2 28

Key Research Findings

Substituent Position Dictates Reactivity: The 2,5-dimethoxy configuration in this compound promotes bridged product formation due to optimal steric alignment during cyclization, whereas 3,5-substituted analogs favor spiro products .

Ester Group Influences Solubility : Ethyl esters exhibit reduced polarity, making them preferable for reactions requiring hydrophobic intermediates .

Electron-Donating vs. Withdrawing Groups: Methoxy groups enhance enolate stability, critical for condensation reactions, while nitro groups suppress reactivity .

Biological Activity

Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate is a compound of significant interest due to its diverse biological activities. This article provides an in-depth review of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy-substituted phenyl group and an oxopropanoate moiety. The chemical structure can be represented as follows:

\text{Molecular Formula C 12}H_{14}O_5}

1. Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation. For instance, in a study evaluating the cytotoxic effects on HeLa cells, the compound displayed an IC50 value of approximately 78.72 µM , indicating significant potency in inhibiting cell growth .

Cell LineIC50 (µM)Mechanism of Action
HeLa78.72Apoptosis induction
MCF-760.70Cell cycle arrest
A54949.79Apoptosis induction

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress. The compound has shown comparable efficacy to standard antioxidants like ascorbic acid in DPPH and ABTS assays .

3. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In models of lipopolysaccharide (LPS)-induced inflammation, this compound significantly reduced cytokine levels, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as a potent inhibitor of tyrosinase, an enzyme critical in melanin production. This property is particularly relevant for treating hyperpigmentation disorders .
  • Apoptotic Pathways : Induction of apoptosis in cancer cells is mediated through mitochondrial pathways, leading to increased expression of pro-apoptotic factors .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Cytotoxicity in Cancer Models : In a study involving human cancer cell lines, treatment with the compound resulted in significant cell death compared to control groups, with morphological changes indicative of apoptosis observed microscopically .
  • Anti-inflammatory Efficacy : In vivo studies demonstrated that administration of the compound reduced lung injury and inflammatory markers in mice subjected to LPS exposure .

Q & A

Basic: What are the optimal synthetic routes for Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate?

The compound is typically synthesized via esterification of 3-(2,5-dimethoxyphenyl)-3-oxopropanoic acid with methanol under acidic catalysis (e.g., concentrated H₂SO₄). The reaction is conducted under reflux to ensure complete conversion, followed by purification via column chromatography or recrystallization. Spectroscopic validation (¹H/¹³C NMR, IR) is critical to confirm structural integrity, as outlined in literature protocols .

Basic: Which analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm the presence of methoxy (δ ~3.8–4.0 ppm), carbonyl (δ ~165–175 ppm), and aromatic protons (δ ~6.5–7.5 ppm) .
  • Mass Spectrometry (HRMS) : For molecular weight validation (C₁₂H₁₄O₅, theoretical MW 238.08 g/mol) and fragmentation pattern analysis .
  • IR Spectroscopy : Identification of ester C=O (~1730 cm⁻¹) and ketone C=O (~1700 cm⁻¹) stretches .

Intermediate: How can researchers resolve discrepancies in spectroscopic data during characterization?

Discrepancies may arise from solvent effects, impurities, or stereochemical variations. Mitigation strategies include:

  • Cross-referencing with literature data for analogous compounds (e.g., ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate) .
  • Repeating measurements under standardized conditions (e.g., deuterated solvents, calibrated instruments).
  • Employing complementary techniques (e.g., 2D NMR for ambiguous proton assignments) .

Intermediate: What are the common derivatives or analogs of this compound, and how do their reactivities differ?

Derivatives include halogenated (e.g., 3-(2-chloro-6-fluorophenyl) variants) or alkyl-substituted analogs. Reactivity differences arise from electronic effects:

  • Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity at the ketone, facilitating nucleophilic attacks .
  • Methoxy groups (electron-donating) stabilize aromatic rings but reduce ketone reactivity. Comparative studies require controlled substituent variation and kinetic analysis .

Advanced: What role does this compound play in noncanonical cation-π cyclization reactions?

In FeCl₃-catalyzed cyclizations, the β-ketoester moiety undergoes alkylidene formation, enabling spiro-fused or bridged ring systems. The 2,5-dimethoxyphenyl group directs regioselectivity via steric and electronic effects, as demonstrated in the synthesis of methyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate derivatives .

Advanced: How is this compound utilized in medicinal chemistry research?

It serves as a precursor for bioactive molecules, such as:

  • Antithrombin activators : Modifications at the propanoate chain enhance binding to serpin family proteins .
  • Anticancer agents : Halogenated analogs (e.g., 3-(dichlorophenyl) derivatives) show potential in enzyme inhibition studies .

Advanced: What computational methods predict the compound’s reactivity in novel reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Molecular docking simulations model interactions with biological targets (e.g., enzymes), guiding rational design of derivatives .

Advanced: How do researchers assess its stability under varying experimental conditions?

  • Thermal Stability : Thermogravimetric Analysis (TGA) monitors decomposition temperatures.
  • Hydrolytic Stability : pH-dependent studies (e.g., in aqueous methanol) track ester hydrolysis rates via HPLC .
  • Light Sensitivity : UV-Vis spectroscopy assesses photodegradation pathways .

Advanced: What strategies optimize its yield in multi-step syntheses?

  • Catalyst Screening : Transition metal catalysts (e.g., FeCl₃) improve cyclization efficiency .
  • Stoichiometric Control : Excess methanol drives esterification equilibrium.
  • In-Situ Monitoring : Real-time FTIR or GC-MS identifies intermediates and side-products .

Advanced: How is its biological activity evaluated in enzyme inhibition assays?

  • In-Vitro Assays : Incubation with target enzymes (e.g., proteases) measures IC₅₀ values via fluorometric or colorimetric substrates.
  • Metabolic Stability : Microsomal incubation (e.g., liver S9 fractions) assesses susceptibility to oxidative degradation .

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